molecular formula C28H38N4O6S2 B12453602 N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide

N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide

Cat. No.: B12453602
M. Wt: 590.8 g/mol
InChI Key: PCECBRUAQSVFIL-UHFFFAOYSA-N
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Description

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes two piperidine rings attached to a hexanediamide backbone through sulfonylphenyl groups.

Chemical Reactions Analysis

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, chloroacetyl chloride, and various catalysts such as Pt/C . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination in a micro fixed-bed reactor can yield high-purity products with improved reaction rates .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity . For instance, sulfonamide derivatives can inhibit dihydrofolate reductase, leading to antimicrobial and anticancer activities . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide can be compared with other piperidine-based compounds such as N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) and N,N’-bis[4-(1-pyrrolidinylsulfonyl)phenyl]hexanediamide . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of piperidine and sulfonylphenyl groups in N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H38N4O6S2

Molecular Weight

590.8 g/mol

IUPAC Name

N,N'-bis(4-piperidin-1-ylsulfonylphenyl)hexanediamide

InChI

InChI=1S/C28H38N4O6S2/c33-27(29-23-11-15-25(16-12-23)39(35,36)31-19-5-1-6-20-31)9-3-4-10-28(34)30-24-13-17-26(18-14-24)40(37,38)32-21-7-2-8-22-32/h11-18H,1-10,19-22H2,(H,29,33)(H,30,34)

InChI Key

PCECBRUAQSVFIL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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